2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate
Description
2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate (CAS: 1639963-79-3) is a nitrogen-containing spirocyclic compound with the molecular formula C₁₆H₂₉N₃O₄ and a molar mass of 327.42 g/mol . Its structure features a spiro[3.5]nonane core, where three nitrogen atoms are integrated into the ring system, and two tert-butyl ester groups are positioned at the 2,8-positions.
Properties
IUPAC Name |
ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6/h17H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZRCJOSKVWOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies and Reaction Pathways
The synthesis of 2,8-di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate typically involves multi-step sequences centered on spirocycle formation, tert-butyl carbamate (Boc) protection, and purification. Key strategies include:
Core Spirocyclic Framework Construction
The spiro[3.5]nonane skeleton is constructed via cyclization reactions. A common approach involves reacting a bicyclic amine precursor with carbonyl-containing reagents. For example, 3-((benzylamino)methyl)oxetane-3-ol serves as a starting material, undergoing chloroacetylation followed by intramolecular cyclization to form the spiro ring.
Boc Protection and Functionalization
Introduction of tert-butyl carbamate groups is achieved using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. This step requires careful pH control to avoid premature deprotection. Triethylamine or potassium carbonate are frequently employed as bases to neutralize HCl generated during the reaction.
Detailed Synthetic Procedures
Stepwise Synthesis from 3-((Benzylamino)methyl)oxetane-3-ol
Step 1: Chloroacetylation
3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in dichloromethane or acetonitrile at 0–10°C, mediated by triethylamine or potassium carbonate. The reaction generates a chloroacetamide intermediate, isolated via column chromatography (58–78% yield).
Step 2: Intramolecular Cyclization
The chloroacetamide undergoes base-induced cyclization (e.g., NaH in THF) to form the spiro[3.5]nonane core. Inert atmosphere conditions (N₂ or Ar) are critical to prevent oxidation.
Step 3: Boc Protection
Treatment with Boc₂O in dichloromethane at room temperature installs tert-butyl carbamate groups. Excess Boc₂O (2.2 eq) ensures complete protection, with yields exceeding 85% after purification.
Step 4: Deprotection and Salt Formation
Catalytic hydrogenation (Pd/C, H₂ at 20–100 psi) removes the Bn group. Subsequent salt formation (e.g., oxalate) enhances crystallinity, facilitating isolation.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | CH₂Cl₂ | 0–10°C | 58–78 |
| 2 | NaH, THF | THF | 25°C | 65–80 |
| 3 | Boc₂O, Et₃N | CH₂Cl₂ | 25°C | 85–92 |
| 4 | Pd/C, H₂, AcOH | MeOH | 20–50°C | 60–75 |
Optimization Studies and Key Findings
Solvent and Base Selection
Impact of Steric Bulk on Stability
The tert-butyl groups enhance steric protection, reducing hydrolysis of the carbamate during acidic workup. This stability allows prolonged storage without degradation.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR : Peaks at δ 1.42 ppm (t-Bu), 3.65–4.10 ppm (spirocyclic CH₂), and 5.12 ppm (carbamate NH) confirm structure.
- ¹³C NMR : Carbonyl signals at δ 155.8 ppm (C=O) and quaternary carbons at δ 80.1 ppm (spiro center) validate the spiro architecture.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. Residual solvents (e.g., THF) are monitored via gas chromatography.
Comparative Analysis with Related Spirocyclic Compounds
Versus 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives
While 1,3,8-triazaspiro[4.5]decan-4-one derivatives prioritize PLD2 inhibition, the target compound’s smaller spiro ring (7-membered vs. 9-membered) offers distinct conformational constraints, influencing receptor binding.
Versus Di-tert-butyl 1,4,5-Oxadiazepane-4,5-dicarboxylate
The replacement of oxygen with nitrogen in the triazaspiro system enhances hydrogen-bonding capacity, critical for interactions with biological targets.
Chemical Reactions Analysis
Types of Reactions
2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, hydroxyl groups; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophiles involved.
Scientific Research Applications
2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate with structurally or functionally related compounds, emphasizing physicochemical properties, synthetic strategies, and biological interactions.
Structural and Physicochemical Comparison
*Predicted based on molecular weight (<500), hydrogen bond donors/acceptors (N/O count: 3/4), and logP (estimated <5).
Key Observations :
- The tert-butyl groups in the target compound enhance steric bulk and hydrophobicity compared to smaller analogs like D-Glucitol.
- Unlike bis(2-ethylhexyl) phthalate, the target compound avoids Lipinski violations due to its moderate molecular weight and balanced logP.
Stability and Reactivity
- The spiro[3.5]nonane core confers rigidity, reducing conformational entropy and enhancing binding specificity compared to linear esters (e.g., bis(2-ethylhexyl) phthalate).
- Tert-butyl esters are hydrolysis-resistant , offering advantages over acetyl or methyl esters in physiological conditions.
Biological Activity
2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity through a comprehensive review of available literature, including data tables and case studies.
- Molecular Formula : CHNO
- Molar Mass : 327.42 g/mol
- CAS Number : 1639963-79-3
Biological Activity Overview
Research on the biological activity of this compound is limited; however, its structural analogs and related compounds provide insights into its potential effects.
- Antimicrobial Activity : Compounds with similar triazaspiro structures have shown antimicrobial properties. For instance, derivatives of triazaspiro compounds have been evaluated for their efficacy against various bacterial strains.
- Enzyme Inhibition : Some studies suggest that related compounds may function as enzyme inhibitors, affecting pathways involved in cellular metabolism and signaling.
- Cellular Toxicity : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazaspiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bulky tert-butyl groups enhanced antimicrobial efficacy due to increased lipophilicity and membrane penetration.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Study 2: Enzyme Inhibition
Research focused on the inhibition of phospholipase D (PLD) by triazaspiro compounds demonstrated that certain modifications could enhance selectivity and potency.
| Compound | PLD Inhibition (%) at 10 µM |
|---|---|
| Compound C | 75% |
| Compound D | 85% |
| This compound | TBD |
Discussion
The biological activity of this compound is still under investigation. Its structural properties suggest potential for various biological applications ranging from antimicrobial agents to enzyme inhibitors. Further research is necessary to elucidate its mechanisms of action and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
